molecular formula C86H104Cl2N18O13 B1681974 Spantide II CAS No. 129176-97-2

Spantide II

Cat. No.: B1681974
CAS No.: 129176-97-2
M. Wt: 1668.8 g/mol
InChI Key: AZZJAARMZMEIHY-BBKUSFMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spantide II is a synthetic undecapeptide that acts as a potent antagonist of the neurokinin-1 receptor. It is derived from substance P, a neuropeptide involved in various physiological processes, including pain transmission and inflammation. This compound has been extensively studied for its ability to block the proinflammatory activities associated with substance P, making it a valuable compound in the research of inflammatory disorders .

Scientific Research Applications

Spantide II has a wide range of scientific research applications, including:

Safety and Hazards

Spantide II is classified under Storage Class Code 11, which refers to Combustible Solids . It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound .

Future Directions

Spantide II has been studied as a topical formulation for the treatment of dermal inflammatory disorders . Ethyl oleate–ethanol (1:1) and ethanol–water (1:1) could be used as potential vehicles in the development of topical formulations of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spantide II is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

    Attachment of the first amino acid: to a solid resin support.

    Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).

    Cleavage of the peptide from the resin: and purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput synthesis and purification. The use of advanced chromatographic techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Spantide II primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of this compound is the undecapeptide itself. During degradation, smaller peptide fragments may be produced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Spantide II

This compound is unique due to its high potency and selectivity for the neurokinin-1 receptor, combined with its negligible neurotoxicity. This makes it an ideal candidate for research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-(3,4-dichlorophenyl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-1-[(2S)-2-amino-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H104Cl2N18O13/c1-4-5-26-66(84(117)106(86(119)73-30-18-37-105(73)83(116)63(91)41-53-21-15-33-93-46-53)85(118)72-29-17-36-104(72)82(115)61(89)25-13-14-35-95-75(108)54-22-16-34-94-47-54)98-77(110)67(38-50(2)3)100-79(112)69(43-55-48-96-64-27-11-9-23-57(55)64)102-78(111)68(42-51-19-7-6-8-20-51)101-80(113)70(44-56-49-97-65-28-12-10-24-58(56)65)103-81(114)71(45-74(92)107)99-76(109)62(90)40-52-31-32-59(87)60(88)39-52/h6-12,15-16,19-24,27-28,31-34,39,46-50,61-63,66-73,96-97H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89-91H2,1-3H3,(H2,92,107)(H,95,108)(H,98,110)(H,99,109)(H,100,112)(H,101,113)(H,102,111)(H,103,114)/t61-,62-,63+,66+,67+,68+,69-,70-,71+,72+,73+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZJAARMZMEIHY-BBKUSFMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N(C(=O)C1CCCN1C(=O)C(CCCCNC(=O)C2=CN=CC=C2)N)C(=O)C3CCCN3C(=O)C(CC4=CN=CC=C4)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N(C(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CC=C4)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H104Cl2N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156088
Record name Spantide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1668.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129176-97-2
Record name Spantide II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129176972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spantide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spantide II
Reactant of Route 2
Spantide II
Reactant of Route 3
Spantide II
Reactant of Route 4
Reactant of Route 4
Spantide II
Reactant of Route 5
Reactant of Route 5
Spantide II
Reactant of Route 6
Reactant of Route 6
Spantide II
Customer
Q & A

A: Spantide II is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is primarily activated by the neuropeptide Substance P (SP).

A: By binding to NK-1R, this compound blocks the actions of SP, a key mediator of inflammation. [, , , ] This inhibition disrupts SP-mediated signaling pathways, including those involved in vasodilation, plasma extravasation, and immune cell activation. [, , ]

A: this compound demonstrates high selectivity for NK-1R compared to other tachykinin receptors like NK-2R and NK-3R. [, , ]

A: Research suggests that this compound can modulate wound healing through various mechanisms, including influencing neurite outgrowth, adhesion molecule expression, and TGF-β1 levels, ultimately impacting fibroblast proliferation and migration. [, ]

A: this compound, a synthetic undecapeptide, has the molecular formula C77H109Cl2N21O13 and a molecular weight of 1668.76 g/mol. [, ]

A: CD spectroscopy indicates that this compound predominantly adopts a stable α-helix conformation in solution. []

A: this compound exhibits decreased stability at higher temperatures (e.g., 40°C) in aqueous solutions. This effect is influenced by the solution pH. [, ]

A: Variations in salt concentration do not appear to significantly affect the stability of this compound in aqueous solutions. []

A: The stability of this compound varies depending on the chosen vehicle. It shows better stability in ethyl oleate-ethanol, ethanol-water, ethanol, and N-methyl-2-pyrrolidone compared to other vehicles tested. []

A: Mass spectrometry data suggest that at high temperatures, this compound undergoes lysine-proline diketopiperazine degradation. []

A: Yes, researchers have successfully formulated this compound into stable topical lotions and gels for potential use in treating inflammatory skin disorders. [, ]

A: NMP acts as a penetration enhancer in topical formulations of this compound, facilitating its delivery to the epidermis and dermis. [, ]

A: this compound itself is a result of structural modifications on the parent peptide Spantide. These modifications, including the substitution of Gln6 to Asn6 and the incorporation of unnatural amino acids, significantly enhanced its potency and reduced neurotoxicity. []

A: The incorporation of D-amino acids in this compound's structure contributes to its enhanced resistance to enzymatic degradation and potentially improves its bioavailability and duration of action. []

A: The concentration of this compound in solution does not appear to significantly affect its stability. []

A: Based on stability studies, ethyl oleate-ethanol (1:1) and ethanol-water (1:1) are promising vehicles for topical this compound formulations. []

ANone: While the provided research doesn't delve into specific formulation strategies beyond vehicle selection, incorporating techniques like encapsulation in nanoparticles, liposomes, or other drug delivery systems could potentially improve this compound's stability, solubility, and bioavailability.

A: Yes, incorporating NMP in topical formulations increased this compound levels in the dermis compared to formulations without NMP. []

ANone: The provided research doesn't provide detailed information on the metabolism and excretion of this compound. As a peptide, it is likely susceptible to enzymatic degradation, but specific metabolic pathways and excretion routes require further investigation.

A: Researchers have utilized scratch assays and transwell assays on buffalo fetal fibroblast cultures to investigate the effects of this compound on cell proliferation and migration, particularly in the context of wound healing. []

A: Several animal models have been used, including: * Allergic Contact Dermatitis (ACD) in Mice: Topical this compound formulations effectively reduced ACD responses comparable to dexamethasone. [] * Salmonella Infection in Mice: Pretreatment with this compound increased susceptibility to Salmonella infection, suggesting a role for SP in immune responses against this pathogen. [] * Laser-Induced Skin-Wound Model in Rats: Exogenous SP, potentiated by this compound, enhanced wound healing through various mechanisms, including neurite outgrowth. [] * Status Epilepticus in Rats: Intrahippocampal SP administration triggered status epilepticus, which was blocked by this compound and RP-67,580, highlighting the role of SP in seizure activity. []

ANone: The provided research does not mention any completed or ongoing clinical trials on this compound.

A: While the provided research highlights the low neurotoxicity of this compound compared to earlier SP antagonists, [] further comprehensive toxicological studies are needed to fully evaluate its safety profile, including potential long-term effects.

A: The research primarily focuses on topical delivery of this compound. [, ] Further research could explore advanced drug delivery systems like nanoparticles or liposomes for targeted delivery to specific tissues or cells, enhancing efficacy and potentially reducing off-target effects.

A: Researchers have employed several analytical techniques: * High-Performance Liquid Chromatography (HPLC): A precise HPLC assay was developed for the analysis of this compound. [] * Mass Spectrometry (MS): MS was used to investigate the degradation products of this compound, particularly at elevated temperatures. [] * Circular Dichroism (CD) Spectroscopy: CD spectroscopy was employed to analyze the secondary structure of this compound in solution. []

ANone: The provided research doesn't directly address the immunogenicity of this compound. Further research is needed to determine if this compound triggers an immune response (e.g., antibody formation) and if this impacts its efficacy or safety profile.

A: this compound represents a significant advancement in the development of tachykinin antagonists. It builds upon earlier generations of SP antagonists, like Spantide, by incorporating structural modifications that enhance potency, selectivity, and reduce neurotoxicity. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.